molecular formula C27H44O4 B14788361 6-[(10R,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid

6-[(10R,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid

Cat. No.: B14788361
M. Wt: 432.6 g/mol
InChI Key: GYJSAWZGYQXRBS-HULKTWDQSA-N
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Description

6-[(10R,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid is a complex organic compound with significant biological and chemical properties. This compound is part of the bile acid family and plays a crucial role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(10R,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid involves multiple steps, including the hydroxylation and methylation of precursor molecules. The reaction conditions typically require specific catalysts and controlled environments to ensure the desired stereochemistry and purity of the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using advanced techniques such as continuous flow reactors and high-pressure systems. These methods ensure high yield and consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenanthrenes .

Scientific Research Applications

6-[(10R,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It binds to receptors in the liver and intestines, influencing bile acid metabolism and cholesterol homeostasis. The molecular targets include nuclear receptors such as FXR (Farnesoid X receptor) and TGR5 (G-protein-coupled bile acid receptor), which regulate gene expression and metabolic processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H44O4

Molecular Weight

432.6 g/mol

IUPAC Name

6-[(10R,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid

InChI

InChI=1S/C27H44O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h15-17,19-24,28-29H,5-14H2,1-4H3,(H,30,31)/t16?,17?,19?,20?,21?,22?,23?,24?,26-,27+/m0/s1

InChI Key

GYJSAWZGYQXRBS-HULKTWDQSA-N

Isomeric SMILES

CC(CCCC(C)C(=O)O)C1CCC2[C@@]1(CCC3C2C(C=C4[C@@]3(CCC(C4)O)C)O)C

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C

Origin of Product

United States

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